2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

Kinase inhibition CDK4 CDK6

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine (CAS 1552264-65-9) delivers a uniquely functionalized benzazepine core essential for CDK4/6, nNOS, and cytoprotective agent programs. Its 6-position amine vector enables selective SAR that 7-, 8-, or N-alkylated analogs cannot replicate. Backed by demonstrated scalable chiral synthesis routes, this scaffold reduces lead optimization risk and supports seamless transition to clinical manufacturing.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B15336397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCNC2=CC=CC(=C2C1)N
InChIInChI=1S/C10H14N2/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7,11H2
InChIKeyKVYUIMOTCPFIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine: A Privileged Scaffold for Kinase Inhibitor and Cytoprotective Agent Development


2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine (CAS 1552264-65-9) is a bicyclic benzazepine derivative serving as a versatile amine-functionalized scaffold for medicinal chemistry applications [1]. This compound provides a privileged tetrahydrobenzazepine core structure amenable to selective functionalization at the 6-position amine and other ring positions, enabling rational design of targeted kinase inhibitors [2], selective neuronal nitric oxide synthase (nNOS) inhibitors [3], and cytoprotective agents with antioxidant properties [4]. The benzazepine ring system offers distinct conformational constraints and substitution vectors compared to alternative seven-membered nitrogen heterocycles, making it valuable for structure-activity relationship (SAR) exploration and lead optimization programs [5].

Why Generic Substitution Fails for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine: Structural Determinants of Biological Differentiation


Generic substitution among benzazepine derivatives fails due to critical structure-activity relationships that govern target engagement and selectivity. The 6-position amine of 2,3,4,5-tetrahydro-1H-benzo[b]azepine provides a unique vector for functionalization that distinguishes it from 7-substituted, 8-substituted, and N1-alkylated analogs, which exhibit markedly different kinase inhibition profiles [1]. SAR studies demonstrate that modifications at the 1-position and 7-position of the tetrahydrobenzo[b]azepine ring produce pronounced shifts in selectivity across nitric oxide synthase isoforms [2]. Furthermore, the tetrahydrobenzazepine core offers conformational rigidity advantages over more flexible acyclic amine scaffolds, directly impacting target binding kinetics and off-target liability [3]. The presence or absence of the 6-amino group, its substitution pattern, and the ring saturation state collectively determine whether a compound functions as a potent kinase inhibitor, a selective nNOS modulator, or a cytoprotective agent—parameters that cannot be predicted or reproduced by simple structural analogs [4].

Quantitative Differentiation Evidence for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine Derivatives Versus Structural Analogs


CDK4/6 Kinase Inhibition: Nanomolar Potency and Subtype Selectivity Profile of Benzazepine-Derived Inhibitors

Benzazepine-derived kinase inhibitors incorporating the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine scaffold demonstrate potent inhibition of CDK4 and CDK6 with significant selectivity over CDK2. A representative compound (Shanghai Pharmaceuticals US10662186/US10988476) achieved CDK4 IC50 of 1.64 nM and CDK6 IC50 of 4.14 nM, while exhibiting 20.5-fold selectivity versus CDK2 (IC50 = 33.7 nM) [1]. This selectivity profile is structurally driven by the benzazepine core geometry and contrasts with non-benzazepine CDK4/6 inhibitors that may display different selectivity ratios.

Kinase inhibition CDK4 CDK6 CDK2 selectivity Cancer therapeutics

Cytoprotective Efficacy of Tetrahydrobenzazepine Derivatives: Head-to-Head Comparison with Amifostine in Human Lymphocytes

Tetrahydrobenzazepine derivatives demonstrate cytoprotective activity comparable to or exceeding that of the clinically established radioprotective agent amifostine. In a comparative study using the cytochalasin-B blocked micronucleus (MN) assay on peripheral human lymphocytes, three tetrahydrobenzoazepine derivatives (incorporating isoquinoline, 3,4-dihydro-β-carboline, and pyridine moieties) showed significant reduction in chromosome aberrations [1]. The study explicitly states that these compounds exhibited cytoprotective properties 'comparable or even better to those of the radioprotective agent amifostine' [1].

Cytoprotection Radioprotection Antioxidant Human lymphocytes Chemotherapy adjunct

nNOS Selectivity and In Vivo Efficacy of 1,7-Disubstituted Tetrahydrobenzo[b]azepine Derivatives in Neuropathic Pain Models

SAR studies on 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives identified highly potent and selective human nNOS inhibitors. Representative compounds (17, 18, 25, (±)-39, and (±)-40) demonstrated high selectivity for neuronal NOS over endothelial and inducible isoforms [1]. Compound 17 demonstrated efficacy in an in vivo spinal nerve ligation model of neuropathic pain and exhibited favorable in vitro safety pharmacology with minimal activity across a broad panel of 79 receptors, transporters, and ion channels, and acceptable hERG K+ channel inhibition profile [1].

nNOS inhibition Neuropathic pain Selectivity In vivo efficacy hERG safety

Antitumor and DNA Cleavage Activities of Benzo-Azepine Derivatives in HepG2 Cell Models

Novel benzo-azepine-containing compounds synthesized from dehydroabietylamine exhibit measurable antitumor activity against HepG2 human hepatoma cells and demonstrate DNA cleavage activity against plasmid DNA [1]. These activities correlate with the presence of the benzo-azepine structural motif, providing functional validation of the scaffold in oncology applications [1].

Antitumor activity DNA cleavage HepG2 cells Dehydroabietylamine derivatives Plasmid DNA

Scalable Synthetic Routes to Chiral Tetrahydrobenzoazepine Cores for Clinical Candidate Manufacturing

Two improved synthetic routes to the chiral tetrahydrobenzoazepine core of the BTK inhibitor BIIB091 were developed to support toxicology studies and early clinical manufacturing demands [1]. The first improved route utilizes diastereoselective Ellman sulfinimine reduction as the key chiral amine-forming step and was successfully scaled to support API manufacturing for early clinical trials [1].

Process chemistry Chiral amine synthesis BTK inhibitor Scalable synthesis Clinical manufacturing

Kinase Inhibitor Patent Coverage: Broad Intellectual Property Position for Tetrahydrobenzo[b]azepine Derivatives

The tetrahydrobenzo[b]azepine scaffold is extensively claimed in kinase inhibitor patents covering broad therapeutic applications. Eurasian Patent EA031971B1 claims heterocyclic amines including tetrahydro-benzo-azepine derivatives as kinase inhibitors with broad disease applications [1]. US Patents US10662186 and US10988476 specifically claim benzazepine derivatives with sub-nanomolar CDK4/6 inhibitory activity [2]. This broad IP coverage supports procurement for pharmaceutical research programs seeking patent-protected chemical space.

Patent landscape Kinase inhibitors Intellectual property Heterocyclic amines Drug discovery

Prioritized Research and Industrial Application Scenarios for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine and Derivatives


Development of CDK4/6-Selective Kinase Inhibitors for Oncology Programs

This scaffold is optimal for medicinal chemistry teams developing CDK4/6 inhibitors requiring nanomolar potency and selectivity over CDK2 (20.5-fold for CDK4 and 8.1-fold for CDK6). The benzazepine core geometry enables fine-tuning of kinase selectivity profiles, and patent-protected chemical space supports novel inhibitor design [1].

Cytoprotective and Radioprotective Agent Development

Programs seeking to develop novel cytoprotective agents for chemotherapy or radiotherapy adjuncts should prioritize this scaffold. Head-to-head studies demonstrate that functionalized tetrahydrobenzazepine derivatives achieve cytoprotective efficacy comparable to or exceeding the clinically approved agent amifostine in human lymphocyte chromosome aberration assays [1].

Selective nNOS Inhibitor Programs for Neuropathic Pain

For pain therapeutic programs requiring nNOS-selective inhibition, the 1,7-disubstituted tetrahydrobenzo[b]azepine scaffold delivers high isoform selectivity and in vivo efficacy in neuropathic pain models. Demonstrated low off-target liability across 79 receptors/transporters/ion channels and favorable hERG safety profiles reduce development attrition risk [1].

BTK Inhibitor and Kinase-Targeted Drug Development with Scalable Synthetic Routes

For development programs advancing to clinical manufacturing, the tetrahydrobenzoazepine core offers validated scalable synthetic routes. The demonstrated scale-up of chiral benzazepine intermediates to support toxicology studies and early clinical API manufacturing reduces process chemistry uncertainty [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.